methyl 2-(carbamoylamino)-4-methylpentanoate

Description

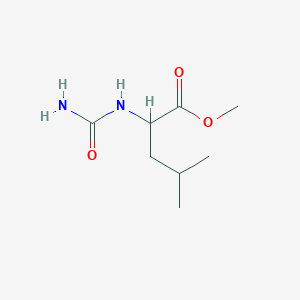

Methyl 2-(carbamoylamino)-4-methylpentanoate is an ester derivative featuring a carbamoylamino (urea-linked) substituent at the C2 position and a branched 4-methylpentanoate backbone. Its IUPAC name reflects this structure: this compound. The compound has been cataloged as a research chemical (Ref: 10-F672841) but is currently marked as discontinued in commercial databases, limiting its accessibility for recent studies .

Properties

IUPAC Name |

methyl 2-(carbamoylamino)-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)4-6(7(11)13-3)10-8(9)12/h5-6H,4H2,1-3H3,(H3,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFBVOCPZHEMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(carbamoylamino)-4-methylpentanoate typically involves the reaction of 2-amino-4-methylpentanoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(carbamoylamino)-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Substituted carbamates or esters.

Scientific Research Applications

Methyl 2-(carbamoylamino)-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(carbamoylamino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with cellular receptors.

Comparison with Similar Compounds

Functional Group Impact on Properties

- Carbamoylamino vs. In contrast, the carbamoylamino group in the target compound lacks aromaticity, likely reducing its biological activity but improving solubility in polar solvents.

- Chloroacetamido vs. Carbamoylamino: The chloroacetamido group in methyl 2-(2-chloroacetamido)-4-methylpentanoate enables nucleophilic substitution reactions, making it a versatile intermediate for further derivatization . The carbamoylamino group, however, is less reactive, favoring stability in physiological conditions.

- Bulkier Substituents (Dex-4) : Dex-4’s isobutylphenyl group enhances lipophilicity, aligning with its role as a prodrug for improved membrane permeability in anti-inflammatory applications .

Biological Activity

Methyl 2-(carbamoylamino)-4-methylpentanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a distinct structure characterized by the presence of both carbamoyl and amino groups. This unique configuration allows for selective interactions with various biological targets, making it a valuable compound for research and industrial applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function. Additionally, it may modulate signaling pathways through receptor interactions, which can have implications for therapeutic applications such as anti-inflammatory and anticancer effects.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can effectively inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic properties.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity. It has been investigated in various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. Further research is necessary to elucidate the specific mechanisms underlying these effects.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that this compound significantly inhibited the activity of specific enzymes involved in metabolic regulation. The inhibition was dose-dependent, indicating potential for therapeutic application in metabolic disorders.

-

Anticancer Activity :

- In vitro experiments using various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. The compound's mechanism was linked to the modulation of key signaling pathways associated with cell survival.

-

Anti-inflammatory Mechanisms :

- Research highlighted the compound's ability to decrease levels of inflammatory markers in cellular models of inflammation. This suggests a potential role in managing diseases characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Methyl 2-(carbamoylamino)-4-methylbutanoate | Carbamoyl derivative | Moderate enzyme inhibition |

| Methyl 2-(carbamoylamino)-4-methylhexanoate | Carbamoyl derivative | Limited anticancer properties |

| Ethyl 2-(carbamoylamino)-4-methylpentanoate | Ethyl ester variant | Enhanced solubility but reduced activity |

This compound stands out due to its unique structural features that confer distinct chemical reactivity and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.